1-乙基-3-(1H-吲哚-3-基)-1-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They offer access to complex molecules through multicomponent reactions .Chemical Reactions Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions offer access to complex molecules .科学研究应用

尿素酶抑制

一项研究描述了新型吲哚基恶二唑支架的合成,包括与 1-乙基-3-(1H-吲哚-3-基)-1-苯基脲相关的衍生物。这些化合物被评估了其对尿素酶的体外抑制潜力,并表现出有效的抑制作用。酶抑制的动力学分析表明,其中一种化合物作为具有低抑制常数(Ki 值 0.003 μM)的竞争性抑制剂,表明其高功效。这项研究表明,这些分子在针对与尿素酶活性相关的疾病的治疗应用中具有潜在用途,例如某些类型的感染和溃疡。溶血研究表明对细胞膜有轻微的细胞毒性,表明有良好的治疗指数 (Nazir 等,2018)。

腐蚀抑制

另一项研究调查了 3-氨基烷基化吲哚,其结构与 1-乙基-3-(1H-吲哚-3-基)-1-苯基脲相似,以了解其作为 1M HCl 中低碳钢的腐蚀抑制剂的有效性。吲哚衍生物表现出很高的抑制效率,这归因于它们在钢表面的吸附,这已通过包括电化学研究和表面形态分析在内的各种分析技术得到证实。这些发现突出了吲哚基化合物在保护金属免受腐蚀方面的潜在应用,特别是在酸腐蚀是常见问题的工业环境中 (Verma 等,2016)。

抗菌活性

对吲哚缩氨脲的研究表明,它们与 1-乙基-3-(1H-吲哚-3-基)-1-苯基脲具有相似的结构特征,并对其抗菌活性进行了合成和评估。该系列中的一些化合物对白色念珠菌和皱襞念珠菌表现出良好的抗真菌活性,并对包括枯草芽孢杆菌和大肠杆菌在内的各种细菌表现出中等的活性。这些结果表明,从吲哚基结构中开发新的抗菌剂具有潜力 (Vijaya Laxmi & Rajitha,2010)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific activity and the context within which the compound is acting.

未来方向

属性

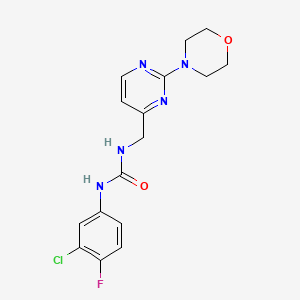

IUPAC Name |

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-20(13-8-4-3-5-9-13)17(21)19-16-12-18-15-11-7-6-10-14(15)16/h3-12,18H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEQDUVAJLIWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)

![Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)

![2-{[1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B2956896.png)